molecular formula C10H11ClN2 B11803771 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Cat. No.: B11803771
M. Wt: 194.66 g/mol
InChI Key: UKHHFEIPYVUBGS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a methyl group, and a dihydropyrrol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine

InChI

InChI=1S/C10H11ClN2/c1-7-5-8(6-13-10(7)11)9-3-2-4-12-9/h5-6H,2-4H2,1H3

InChI Key

UKHHFEIPYVUBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2=NCCC2

Origin of Product

United States

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